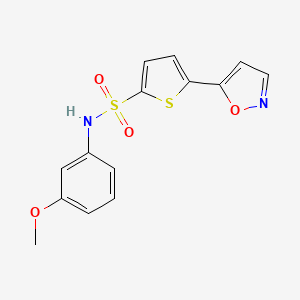
N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an oxazole ring, and a thiophene sulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the oxazole ring through cyclization reactions. The thiophene-2-sulfonamide group is then attached via sulfonation and subsequent amide formation. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its versatility and reactivity make it a useful component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide include other sulfonamide derivatives, oxazole-containing compounds, and thiophene-based molecules. Examples include:
- N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-carboxamide
- 3-methoxyphenyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonic acid
- N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H12N2O4S2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12N2O4S2/c1-19-11-4-2-3-10(9-11)16-22(17,18)14-6-5-13(21-14)12-7-8-15-20-12/h2-9,16H,1H3 |
Clave InChI |
AOLUWWVYUFBAPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,5-Dimethoxyphenyl)-3-[(2-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964172.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964176.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B14964181.png)
![3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964185.png)
![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964187.png)
![3-(3,4-Dimethoxyphenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14964195.png)
![3-[(3,4-Dimethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964203.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B14964226.png)
![N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964230.png)
![N-(2-fluorophenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B14964246.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14964261.png)
![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14964267.png)
![5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964274.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone](/img/structure/B14964281.png)
